molecular formula C20H12ClFO2S B14004471 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one

3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14004471
M. Wt: 370.8 g/mol
InChI Key: YTEQLCWNHLNPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno[3,2-c]chromene core, which is a fused ring system containing sulfur and oxygen atoms, along with chloro and fluorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,2-c]chromene core: This can be achieved through cyclization reactions involving thiophene and chromene derivatives.

    Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the prop-2-en-1-one moiety: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, such compounds might be studied for their potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA intercalation: The compound might intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-phenylprop-2-en-1-one
  • 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in 3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one might confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with fluorine-sensitive biological targets.

Properties

IUPAC Name

3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFO2S/c21-14-3-8-19-17(10-14)20-13(11-24-19)9-16(25-20)6-7-18(23)12-1-4-15(22)5-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEQLCWNHLNPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.